(R)-2-benzyl-3-acetoxypropanoic acid
(R)-2-benzyl-3-acetoxypropanoic acid
Brand Name:
Vulcanchem
CAS No.:
195056-66-7
VCID:
VC20920774
InChI:
InChI=1S/C12H14O4/c1-9(13)16-8-11(12(14)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)/t11-/m1/s1
SMILES:
CC(=O)OCC(CC1=CC=CC=C1)C(=O)O
Molecular Formula:
C12H14O4
Molecular Weight:
222.24 g/mol
(R)-2-benzyl-3-acetoxypropanoic acid
CAS No.: 195056-66-7
Cat. No.: VC20920774
Molecular Formula: C12H14O4
Molecular Weight: 222.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 195056-66-7 |
|---|---|
| Molecular Formula | C12H14O4 |
| Molecular Weight | 222.24 g/mol |
| IUPAC Name | (2R)-2-(acetyloxymethyl)-3-phenylpropanoic acid |
| Standard InChI | InChI=1S/C12H14O4/c1-9(13)16-8-11(12(14)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)/t11-/m1/s1 |
| Standard InChI Key | XMLOIFZEDYSEGK-LLVKDONJSA-N |
| Isomeric SMILES | CC(=O)OC[C@@H](CC1=CC=CC=C1)C(=O)O |
| SMILES | CC(=O)OCC(CC1=CC=CC=C1)C(=O)O |
| Canonical SMILES | CC(=O)OCC(CC1=CC=CC=C1)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator